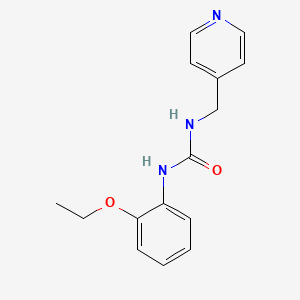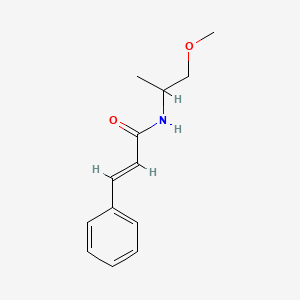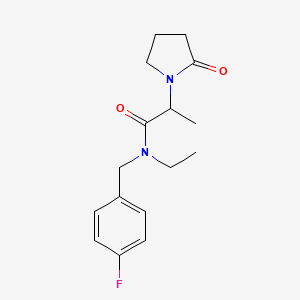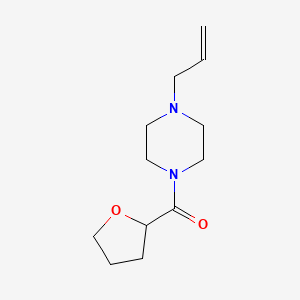
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea (EPM) is a chemical compound that has been widely studied for its potential use in scientific research. EPM is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is not yet fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in various biological processes. In cancer, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is believed to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell proliferation. In inflammation, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may inhibit the production of pro-inflammatory cytokines by blocking the activity of certain transcription factors. Finally, in neurodegenerative diseases, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may protect neurons from oxidative stress by activating specific signaling pathways.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have antioxidant activity and to modulate the activity of specific ion channels in cells. These effects suggest that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may have a wide range of potential applications in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea for lab experiments is its specificity – it has been shown to target specific enzymes and signaling pathways, making it a powerful tool for investigating specific biological processes. However, one limitation of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is that its mechanism of action is not yet fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are many potential future directions for research into N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of new N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea derivatives with improved specificity and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea and to investigate its potential applications in a wider range of biological processes and diseases. Finally, research into the safety and toxicity of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is needed to determine its potential for use in clinical settings.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea involves the reaction of 2-ethoxyaniline with 4-pyridinecarboxaldehyde, followed by the addition of urea in the presence of a catalyst. The resulting compound is then purified using a series of chromatography techniques.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been used in a wide range of scientific research applications, including studies of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the growth of tumor cells by targeting a specific enzyme involved in cell proliferation. Inflammation studies have demonstrated that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea can reduce the production of pro-inflammatory cytokines, suggesting that it may be useful in the treatment of inflammatory diseases. Finally, research into neurodegenerative diseases has shown that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea can protect neurons from damage caused by oxidative stress.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-11-12-7-9-16-10-8-12/h3-10H,2,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGKMEXTQBNHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5315112.png)
![3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde](/img/structure/B5315119.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxoacetamide](/img/structure/B5315125.png)
![2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5315128.png)


![ethyl 4-methyl-2-{[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5315150.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N'-isopropylethanediamide](/img/structure/B5315158.png)
![4-benzyl-1-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5315164.png)